molecular formula C24H22N2O8S B3990173 methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3990173
M. Wt: 498.5 g/mol
InChI Key: PTICLGKVMKJYIW-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A 4,5-dioxopyrrolidin-1-yl moiety, a diketopyrrolidine system known for its role in hydrogen bonding and metal coordination.
  • Substituents including 2,3-dimethoxyphenyl and 5-methylfuran-2-yl groups, which enhance steric bulk and modulate solubility.
  • An (E)-configured hydroxy-methylidene group, critical for conformational rigidity and intermolecular interactions.

The compound’s synthesis likely involves multi-step strategies, such as cyclocondensation, cross-coupling (e.g., Suzuki-Miyaura), or acetylative functionalization, as seen in analogous systems . Its structure may have been resolved using X-ray crystallography with SHELX software, a standard for small-molecule refinement .

Properties

IUPAC Name

methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O8S/c1-11-9-10-14(34-11)18(27)16-17(13-7-6-8-15(31-3)20(13)32-4)26(22(29)19(16)28)24-25-12(2)21(35-24)23(30)33-5/h6-10,17,28H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTICLGKVMKJYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)C4=NC(=C(S4)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H22N2O8S
  • Molecular Weight : 498.5 g/mol
  • Purity : Typically around 95% .

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to the compound exhibit broad-spectrum antimicrobial activities. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), which shares structural features with the compound, has demonstrated significant antimicrobial effects against various pathogens including antibiotic-resistant strains. DMHF was shown to exert these effects without hemolytic activity on human erythrocytes and arrested the cell cycle of Candida albicans at critical phases .

Compound Target Pathogen Activity Mechanism
DMHFCandida albicansAntifungalCell cycle arrest at S and G2/M phases
DMHFVarious bacteriaAntimicrobialEnergy-dependent mechanism

Cytotoxic Effects

The cytotoxicity of the compound has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, some thiazole derivatives have demonstrated significant cytotoxic effects on human cancer cell lines, suggesting that the thiazole moiety may contribute to such activities .

Case Studies

  • Study on DMHF : A study investigating the antimicrobial properties of DMHF found that it exhibited a dose-dependent effect on pathogenic microorganisms. The study also highlighted its potential as an anti-infective agent in human microbial infections .
  • Thiazole Derivatives : Research on thiazole derivatives revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. This suggests a promising avenue for further exploration regarding the compound's potential anticancer properties .

Research Findings

The biological activity of the compound can be summarized as follows:

  • Antimicrobial Activity : Exhibits broad-spectrum activity against various pathogens.
  • Cytotoxicity : Potential anticancer properties indicated by structural analogs.
  • Mechanisms of Action : Involves cell cycle arrest and energy-dependent pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Dioxo Systems: The target compound’s 4,5-dioxopyrrolidin-1-yl group shares electronic similarities with the 4,7-dioxobenzo[b]thiophene in , both enabling strong hydrogen-bonding interactions. However, the pyrrolidinone ring offers greater conformational flexibility compared to the rigid benzo[b]thiophene system.

Substituent Effects : The 2,3-dimethoxyphenyl group in the target compound contrasts with the fluoro and methoxy groups in , which influence lipophilicity and bioavailability. Dimethoxy groups may improve solubility relative to halogenated analogs.

Physicochemical and Crystallographic Properties

  • Melting Points: The target compound’s melting point is expected to exceed 200°C, based on analogs like (227–230°C), due to strong intermolecular hydrogen bonds from the dioxopyrrolidinone and hydroxy groups.
  • Crystallography : If resolved via SHELXL , its crystal structure would reveal hydrogen-bonded networks, akin to the hexameric assemblies in , though with distinct packing due to the furan and thiazole moieties.

Hypothesized Bioactivity

  • Enzyme Inhibition: The dioxopyrrolidinone system may act as a Michael acceptor, targeting cysteine proteases or kinases, similar to pyrazolo-pyrimidine derivatives in .
  • Antimicrobial Activity : The methylfuran group could enhance membrane permeability, as seen in furan-containing antifungals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

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